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Compound of Interest

Compound Name: 2-(Piperidin-3-yl)thiazole

Cat. No.: B1291081

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the known physicochemical properties of
2-(Piperidin-3-yl)thiazole and its closely related analogues. Due to a lack of extensive publicly
available experimental data for the specific parent compound, this document collates predictive
data and experimental values from structurally similar molecules to offer a comprehensive
profile. This information is crucial for anticipating its behavior in biological systems and guiding
further research and development.

Physicochemical Data Summary

The following tables summarize the available quantitative data for derivatives and analogues of
2-(Piperidin-3-yl)thiazole. These values provide insights into the potential properties of the

core compound.

Table 1: Physicochemical Parameters of 2-(Piperidin-3-yl)-1,3,4-thiadiazole;hydrochloride
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Property Value Source
Molecular Formula C7H12CINsS [1]
Molecular Weight 205.7 g/mol [1]
Calculated LogP 28+0.3 [1]
Polar Surface Area (A2?) 65-70 [1]
PAMPA Permeability (x10-°

12.4 [1]
cm/s)
Solubility in Acidic Gastric

>5 mg/mL [1]

Environments (pH 2)

Table 2: Computational Data for 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid

Property Value Source
Molecular Formula C10H14N202S [2]
Molecular Weight 226.30 g/mol [2]
TPSA (Topological Polar

Surfac(e ArrJea)g 53.43 A¢ 2l

LogP 2.0776 [2]
Hydrogen Bond Acceptors 4 [2]
Hydrogen Bond Donors 1 [2]
Rotatable Bonds 2 [2]

Table 3: Physicochemical Properties of 2-(Piperidin-3-yl)-1,3-benzothiazole hydrochloride
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Property Value Source
Molecular Formula C12H15CIN2S [3]
Molecular Weight 254.78 g/mol [3]
Polar Surface Area 53.2 A2 [3]

Table 4. Computed Properties for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Property Value Source
Molecular Formula C10H14N20S [4]
Molecular Weight 210.30 g/mol [4]
XLogP3-AA 2.5 [4]
Hydrogen Bond Acceptor

C:;untg p 3 4]
Hydrogen Bond Donor Count 0 [4]
Solubility at pH 7.4 >31.5 pg/mL [4]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of
physicochemical properties. The following are generalized protocols based on standard
laboratory practices for compounds of this nature.

Determination of Melting Point

Apparatus:
¢ Melting point apparatus (e.g., Mel-Temp)
e Capillary tubes

e Thermometer
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Mortar and pestle

Procedure:

Ensure the sample of 2-(Piperidin-3-yl)thiazole is completely dry and in a fine powdered
form. If necessary, grind the crystals using a mortar and pestle.

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed
end on a hard surface.

Place the packed capillary tube into the heating block of the melting point apparatus.

For a preliminary measurement, heat the block rapidly and observe the approximate
temperature at which the sample melts.

Allow the apparatus to cool.

For an accurate measurement, repeat the process with a new sample, heating rapidly to
about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C
per minute.

Record the temperature at which the first liquid appears and the temperature at which the
entire sample has melted. This range is the melting point.

Qualitative Solubility Assessment

Materials:

Test tubes
Vortex mixer

A selection of solvents (e.g., Water, 5% HCI, 5% NaOH, Diethyl ether, Ethanol, Dimethyl
sulfoxide (DMSOQ))

Procedure:

Place approximately 10-25 mg of the compound into a small test tube.[5]
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e Add 0.75-1 mL of the selected solvent in small increments.[5]

o After each addition, vigorously agitate the test tube using a vortex mixer for at least 60
seconds.[5]

 Visually inspect the mixture to classify the solubility as:
o Soluble: The compound completely dissolves, resulting in a clear solution.
o Partially Soluble: A portion of the compound dissolves, but some solid material remains.

o Insoluble: There is no apparent dissolution of the solid.

Determination of Octanol-Water Partition Coefficient
(LogP)

Apparatus:

Separatory funnel or centrifuge tubes

Shaker or vortex mixer

Centrifuge (optional)

UV-Vis Spectrophotometer or HPLC system
Procedure:
e Prepare a stock solution of 2-(Piperidin-3-yl)thiazole in a suitable solvent.

¢ Add a known volume of this stock solution to a mixture of n-octanol and water in a
separatory funnel or centrifuge tube. The volumes of n-octanol and water should be equal.

o Shake the mixture vigorously for a predetermined period (e.g., 1 hour) to ensure that
partitioning equilibrium is reached.[5]

¢ Allow the two phases to separate completely. Centrifugation can be used to expedite this
process.[5]
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o Carefully withdraw a sample from both the agueous and the organic (n-octanol) phases.[5]

o Determine the concentration of the compound in each phase using a suitable analytical
method, such as UV-Vis spectrophotometry at the compound's Amax or HPLC.[5]

e The partition coefficient (P) is calculated as the ratio of the concentration in the organic
phase to the concentration in the agueous phase.

e The LogP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of
the octanol-water partition coefficient (LogP).
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Caption: Experimental workflow for LogP determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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